N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-ethylethane-1,2-diamine
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Overview
Description
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-ethylethane-1,2-diamine is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, a benzyl group, and an ethylethane-1,2-diamine moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-ethylethane-1,2-diamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1-benzyl-3-aminopyrrolidine.
Alkylation: The pyrrolidine derivative is then alkylated using ethylethane-1,2-diamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-ethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-ethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-ethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-methylethane-1,2-diamine
- 1-Benzyl-3-aminopyrrolidine derivatives
- Pyrrolidine-2-one derivatives
Uniqueness
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-ethylethane-1,2-diamine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrrolidine ring with an ethylethane-1,2-diamine moiety makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N'-[(1-benzylpyrrolidin-3-yl)methyl]-N'-ethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3/c1-2-18(11-9-17)13-16-8-10-19(14-16)12-15-6-4-3-5-7-15/h3-7,16H,2,8-14,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKLSZQKTYEXMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1CCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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